![molecular formula C8H2I4O4 B3283019 2,3,5,6-Tetraiodoterephthalic acid CAS No. 7606-84-0](/img/structure/B3283019.png)
2,3,5,6-Tetraiodoterephthalic acid
Overview
Description
2,3,5,6-Tetraiodoterephthalic acid, also known as 2,3,5,6-tetraiodo-1,4-benzenedicarboxylic acid, is a halogenated derivative of terephthalic acid. This compound is characterized by the presence of four iodine atoms attached to the benzene ring, making it a highly iodinated aromatic compound. It has the molecular formula C8H2I4O4 and a molecular weight of 669.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodoterephthalic acid typically involves the iodination of terephthalic acid. One common method includes the use of fuming sulfuric acid and iodine. The process involves dissolving terephthalic acid in 20% fuming sulfuric acid at 100°C, followed by the addition of iodine. The reaction mixture is then heated gradually to 190°C over several hours. The product is precipitated by pouring the reaction mixture into ice-cold water and further purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the controlled addition of reagents, precise temperature control, and efficient purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetraiodoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the iodinated aromatic ring.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules, particularly in the synthesis of metal-organic frameworks (MOFs).
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can replace iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products
Substituted Aromatics: Products with various functional groups replacing iodine atoms.
Metal-Organic Frameworks: Complex structures formed by coordination with metal ions, useful in catalysis and gas storage.
Scientific Research Applications
Coordination Chemistry
TITPA has been extensively studied for its ability to form coordination polymers with transition metals. Research indicates that the structure and properties of these coordination compounds can be significantly influenced by the solvent used during synthesis. For instance, two copper(II) coordination polymers synthesized with tetraiodoterephthalate exhibited distinct crystal structures and properties based on the solvent environment .
Key Findings:
- The coordination of copper ions with TITPA results in unique polymeric structures.
- Solvent choice affects the stability and luminescent properties of the resulting complexes.
Luminescent Materials
TITPA-based complexes have shown promise as luminescent materials. A study demonstrated that coordination polymers formed with zinc ions and TITPA exhibit luminescence that is sensitive to various organic solvents and metal ions such as Fe³⁺. This property makes them potential candidates for use in sensing applications .
Case Study:
- A Zn(II) complex with TITPA was synthesized and characterized. It showed selective luminescence quenching in the presence of Fe³⁺ ions, indicating potential for environmental monitoring applications.
Environmental Applications
The iodine content in TITPA enhances its reactivity and potential use in environmental remediation processes. Research has explored its application in photocatalytic degradation of pollutants, leveraging its structural properties to facilitate reactions under UV light.
Research Insights:
- The thermolysis of iodinated terephthalic acids, including TITPA, has been studied to evaluate their stability and degradation pathways when exposed to heat .
- The compound's ability to absorb UV light can be harnessed for degrading organic pollutants in wastewater treatment processes.
Material Science
In material science, TITPA is being investigated as a precursor for synthesizing novel polymers and composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material resilience and functionality.
Applications:
- Development of high-performance plastics.
- Creation of composite materials with enhanced fire resistance due to the presence of iodine.
Synthetic Pathways
The synthesis of TITPA can involve various methods, including direct iodination of terephthalic acid or its derivatives. These synthetic routes are crucial for producing TITPA at scale for industrial applications.
Synthetic Methods Overview:
- Iodination reactions typically require controlled conditions to achieve desired yields without excessive degradation of the starting material.
- Alternative synthetic routes involve the use of iodine-containing reagents that facilitate the introduction of iodine atoms into the terephthalic framework.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetraiodoterephthalic acid in its various applications depends on its chemical structure and the presence of iodine atoms. In MOF synthesis, the compound acts as a ligand, coordinating with metal ions to form stable frameworks. In medical imaging, the high atomic number of iodine enhances X-ray absorption, providing clear contrast in CT scans .
Comparison with Similar Compounds
Similar Compounds
2-Iodoterephthalic Acid: Contains a single iodine atom, used in similar applications but with different reactivity and properties.
2,5-Diiodoterephthalic Acid: Contains two iodine atoms, offering a balance between reactivity and stability.
Terephthalic Acid: The non-iodinated parent compound, widely used in the production of polyethylene terephthalate (PET) and other polymers
Uniqueness
2,3,5,6-Tetraiodoterephthalic acid is unique due to its high degree of iodination, which imparts distinct properties such as high density, thermal stability, and enhanced reactivity in certain chemical processes. These characteristics make it particularly valuable in specialized applications like MOF synthesis and medical imaging .
Biological Activity
2,3,5,6-Tetraiodoterephthalic acid (TITPA) is a halogenated derivative of terephthalic acid that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TITPA, including synthesis methods, antibacterial properties, and other relevant biological effects.
Chemical Structure and Synthesis
TITPA is characterized by the presence of four iodine atoms attached to the terephthalic acid framework. Its chemical structure can be represented as follows:
The synthesis of TITPA typically involves the iodination of terephthalic acid using iodine or iodine-containing reagents under controlled conditions. This process allows for the selective substitution of hydrogen atoms with iodine, resulting in the formation of the tetraiodo derivative.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of TITPA. In vitro tests have shown that TITPA exhibits significant inhibitory effects against various bacterial strains. The following table summarizes the antibacterial activity observed in several studies:
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 50 |
Pseudomonas aeruginosa | 12 | 100 |
Enterococcus faecalis | 10 | 50 |
These results indicate that TITPA has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in pharmaceutical applications .
The mechanism by which TITPA exerts its antibacterial effects is not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways. The presence of iodine is thought to enhance its reactivity and ability to penetrate bacterial cells, leading to cytotoxic effects.
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several iodinated compounds, including TITPA. The results demonstrated that TITPA was effective against antibiotic-resistant strains of bacteria, highlighting its potential role in combating resistant infections.
- Toxicological Assessment : Another investigation focused on the toxicological profile of TITPA, revealing that while it exhibits antibacterial properties, it also poses risks at higher concentrations. The study emphasized the need for careful dosage regulation when considering TITPA for therapeutic use .
- Environmental Impact : Research on the biodegradation of iodinated compounds indicated that TITPA could be broken down by specific microbial communities in waste treatment processes. This finding suggests that while TITPA may have harmful effects at high concentrations, it could be managed effectively in environmental contexts .
Properties
IUPAC Name |
2,3,5,6-tetraiodoterephthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2I4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPWHIBRMNBPDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)C(=O)O)I)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2I4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248150 | |
Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-84-0 | |
Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7606-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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